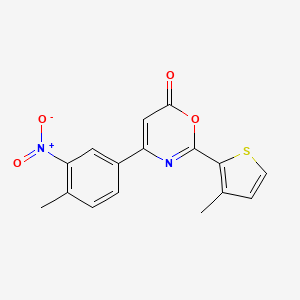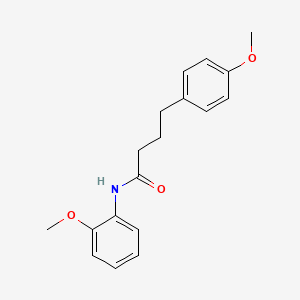
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one, also known as MTX-1, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmaceutical agent. This compound belongs to the class of oxazinones and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one is not fully understood, but studies have suggested that it may act as a DNA intercalator, inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been shown to modulate the activity of various enzymes and proteins involved in neurodegenerative diseases and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has various biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotection, and anti-inflammatory effects. Additionally, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been found to modulate the activity of various enzymes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments, including its high yield and purity, and its potential applications in various areas of scientific research. However, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
For research on 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one include further studies on its mechanism of action, optimization of its synthesis method, and development of analogues with improved solubility and reduced toxicity. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one in animal models and humans are needed to assess its potential as a pharmaceutical agent. Furthermore, research on the potential applications of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one in other areas of scientific research, such as cardiovascular disease and autoimmune disorders, may be warranted.
Synthesis Methods
The synthesis of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one involves the reaction of 4-methyl-3-nitrobenzaldehyde and 3-methyl-2-thiophene carboxylic acid with ammonium acetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one. This method has been optimized for high yield and purity, and has been used in various studies to produce 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one for research purposes.
Scientific Research Applications
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer. Additionally, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Furthermore, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been shown to have anti-inflammatory effects in models of arthritis and colitis.
properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)-2-(3-methylthiophen-2-yl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-9-3-4-11(7-13(9)18(20)21)12-8-14(19)22-16(17-12)15-10(2)5-6-23-15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFJLYBBPJWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=CS3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-3-nitrophenyl)-2-(3-methylthiophen-2-yl)-1,3-oxazin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)


![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)


![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

